Leu-Leu-OH
Description
Contextualization within Dipeptide Biochemistry and Peptidomics Research
Dipeptides, as the simplest form of peptides, play diverse roles in biological systems, acting as signaling molecules, enzyme inhibitors, and building blocks for larger proteins. Dipeptide biochemistry focuses on the synthesis, degradation, and biological functions of these two-amino acid molecules. Peptidomics, a subfield of proteomics, involves the comprehensive study of peptides within a biological sample, including their identification, quantification, and characterization.
Leu-Leu fits into this context as a representative dipeptide. Its study contributes to a broader understanding of how dipeptides are processed and utilized in various cellular processes. Research in peptidomics often involves analyzing the pool of dipeptides present in cells or tissues to gain insights into metabolic states, protein turnover, and potential biomarkers. nih.gov The analysis of dipeptides like Leu-Leu in such studies helps to build a more complete picture of the cellular peptidome.
Significance of Leu-Leu as a Model Dipeptide for Investigating Biological Processes
Leu-Leu holds significance as a model dipeptide due to several factors. Its composition from a single type of hydrophobic amino acid, leucine (B10760876), allows researchers to study the specific influence of hydrophobic interactions in dipeptide behavior and function. This makes it particularly useful for investigating protein interactions and enzymatic activity where hydrophobic residues play a crucial role. chemimpex.com
Furthermore, Leu-Leu is explored for its potential roles in protein synthesis and cellular signaling pathways. cymitquimica.comontosight.ai While leucine itself is a key amino acid known to stimulate muscle protein synthesis, studies on leucine-rich dipeptides like Leu-Leu investigate whether the dipeptide form offers enhanced or different biological activities compared to the free amino acid. ontosight.aiacs.orgnih.gov This includes research into its potential to enhance muscle growth and promote recovery. acs.orgnih.gov
Beyond its direct biological roles, Leu-Leu has also been utilized as a model in studies exploring the physical and chemical properties of dipeptides, such as their self-assembly and interaction with other molecules. Research has investigated the unusual non-zeolitic properties of L-leucyl-L-leucine, demonstrating how its crystal packing can change upon binding with organic molecules, leading to specific sorption properties. rsc.org This highlights its utility as a model for understanding the material science aspects of dipeptides.
Recent research has also focused on efficient methods for producing Leu-Leu, recognizing its value for both research and potential industrial applications. Biocatalytic approaches, for instance, have been developed using enzymes like L-amino acid ligase to synthesize Leu-Leu, demonstrating improved yields and efficiency compared to traditional chemical synthesis methods. acs.orgnih.gov A study identified a novel L-amino acid ligase from Pseudomonas sessilinigenes capable of catalyzing the conversion of L-Leu to Leu-Leu with a kcat/Km value of 14.6 s⁻¹ M⁻¹. acs.orgnih.gov Engineered Escherichia coli strains have also been developed for whole-cell catalysis, achieving a space-time yield of 23.85 g/L/d under optimized conditions. acs.orgnih.gov
The use of Leu-Leu as a model dipeptide extends to studying specific protein motifs, such as dileucine motifs, which are known to be involved in protein trafficking and sorting within cells. medchemexpress.commedchemexpress.com By studying the interaction of Leu-Leu with proteins containing these motifs, researchers can gain insights into the mechanisms governing these crucial cellular processes.
Research Findings on Leu-Leu Production via Biocatalysis
| Enzyme Source | Catalytic Efficiency (kcat/Km) | Melting Temperature (°C) | Production Method | Space-Time Yield (g/L/d) |
| Pseudomonas sessilinigenes Lal | 14.6 s⁻¹ M⁻¹ | 57 | Purified Enzyme | Not specified |
| Engineered E. coli | Not specified | Not specified | Whole-Cell Catalysis | 23.85 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPYQJIKPJDLLB-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186696 | |
| Record name | N-L-Leucyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3303-31-9 | |
| Record name | L-Leucyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-L-Leucyl-L-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-L-Leucyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-leucyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Leucylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Biosynthesis and Biocatalytic Production of Leu Leu
Enzymatic Pathways and Novel L-Amino Acid Ligases for Leu-Leu Synthesis
Enzymatic synthesis offers a promising route for dipeptide production, utilizing L-amino acid ligases (Lals) which catalyze the ATP-dependent condensation of unprotected amino acids. asm.orgsci-hub.senih.gov This process typically involves the formation of an aminoacyl-phosphate intermediate. asm.orgnih.gov
Identification and Characterization of Catalytic Efficiencies
The identification of novel L-amino acid ligases with improved substrate specificity and catalytic efficiency is crucial for enhancing Leu-Leu synthesis. Data mining approaches have led to the discovery of such enzymes. For instance, a novel Lal from Pseudomonas sessilinigenes has been identified and characterized for its ability to catalyze the conversion of L-Leu to Leu-Leu. nih.govacs.org
Characterization of this ligase revealed a catalytic efficiency () of 14.6 s⁻¹ M⁻¹ and a melting temperature of 57 °C. nih.govacs.org This enzyme effectively catalyzes the desired dipeptide formation. nih.govacs.org Other Lals, such as TabS from Pseudomonas syringae, have demonstrated broad substrate specificity, including the synthesis of Leu-Leu, albeit with varying efficiencies and optimal conditions. asm.orgnih.gov Studies on TabS showed optimal conditions for Leu-Leu synthesis at 35°C and pH 9-9.5, with activity maintained up to 35°C but sharply decreasing above 40°C. asm.orgnih.gov
Data on the catalytic efficiency of different Lals for Leu-Leu synthesis can be summarized as follows:
| Enzyme Source | Substrate | Product | kcat/Km (s⁻¹ M⁻¹) | Optimal Temperature (°C) | Optimal pH |
| Pseudomonas sessilinigenes | L-Leu | Leu-Leu | 14.6 | Not specified | Not specified |
| Pseudomonas syringae (TabS) | L-Leu | Leu-Leu | Not specified | 35 | 9-9.5 |
*Note: While optimal reaction conditions were examined for the Pseudomonas sessilinigenes Lal in the context of whole-cell catalysis acs.org, specific optimal temperature and pH for the purified enzyme's kcat/Km were not explicitly stated in the provided snippets, unlike the TabS enzyme.
Engineering of Ligase Activity for Dipeptide Formation
Protein engineering techniques, such as site-directed mutagenesis, can be applied to L-amino acid ligases to improve their substrate specificity and catalytic performance for specific dipeptide synthesis, including Leu-Leu. sci-hub.seoup.comresearchgate.net While the provided information highlights the potential of engineering Lals for dipeptide production sci-hub.seoup.comresearchgate.net, specific details on the engineering of Lals specifically for enhanced Leu-Leu formation were not extensively detailed in the search results beyond the identification and characterization of the novel Pseudomonas sessilinigenes enzyme. However, the general principle involves modifying the enzyme structure to favor the binding and condensation of the desired amino acid substrates (in this case, two L-Leu molecules) while minimizing side reactions or the formation of undesired byproducts like tripeptides. nih.govacs.org
Whole-Cell Catalysis Strategies for Enhanced Leu-Leu Yields
Whole-cell catalysis offers advantages for dipeptide production, including avoiding the need for enzyme purification and the presence of natural cofactor regeneration systems. nih.govillinois.edumdpi.com However, challenges remain, such as the activity of endogenous peptidases that can hydrolyze the synthesized dipeptide. nih.govacs.org
Disruption of Endogenous Peptidases to Prevent Hydrolysis
To enhance Leu-Leu accumulation in whole-cell systems, the hydrolysis of the peptide bond by endogenous peptidases needs to be minimized. Disruption of the genes encoding these peptidases in the host organism is a key strategy. In Escherichia coli, the disruption of four endogenous peptidases has been shown to lead to the accumulation of Leu-Leu dipeptide via whole-cell catalysis. nih.govacs.org This indicates that these specific peptidases contribute significantly to Leu-Leu degradation within the cell.
ATP Regeneration Systems for Self-Sufficient Bioreactors
L-amino acid ligase activity is ATP-dependent, requiring the hydrolysis of ATP to ADP and phosphate. asm.orgnih.gov For efficient and sustainable whole-cell biocatalysis, an effective ATP regeneration system is essential to maintain sufficient ATP levels. nih.govacs.orgbionukleo.com This allows for self-sufficient bioreactor operation. nih.govacs.org
The regeneration of ATP can be facilitated by coupling the dipeptide synthesis reaction with enzymes that can replenish ATP. A polyphosphate kinase derived from Erysipelotrichaceaebacterium has been successfully used in conjunction with an L-amino acid ligase in an engineered E. coli chassis. nih.govacs.org This system enables ATP self-sufficiency during Leu-Leu production. nih.govacs.org Other ATP regeneration systems, such as those utilizing acetate (B1210297) kinase, creatine (B1669601) kinase, or pyruvate (B1213749) kinase, are also employed in biocatalytic processes. bionukleo.combiorxiv.org
The engineered E. coli chassis coexpressing the L-amino acid ligase and polyphosphate kinase achieved a space-time yield of 23.85 g/L/d for Leu-Leu under optimized conditions. nih.govacs.orgacs.org This demonstrates the effectiveness of combining enzyme expression with an ATP regeneration system in a whole-cell biocatalyst for high dipeptide yields.
Key components and yield in an engineered E. coli whole-cell system for Leu-Leu production:
| Component | Role | Host Organism | Space-Time Yield (g/L/d) |
| Novel L-amino acid ligase (P. sessilinigenes) | Leu-Leu Synthesis | E. coli | 23.85 |
| Polyphosphate kinase (Erysipelotrichaceaebacterium) | ATP Regeneration | E. coli | 23.85 |
| Disrupted endogenous peptidases | Prevent Leu-Leu Hydrolysis | E. coli | 23.85 |
Metabolic Engineering Approaches for Leu-Leu Overproduction
Metabolic engineering involves modifying cellular pathways to enhance the production of a desired compound. sci-hub.sepnas.org For Leu-Leu overproduction, metabolic engineering strategies can focus on increasing the availability of the precursor amino acid, L-Leucine, and optimizing the flux towards dipeptide synthesis. asm.orgnih.gov
While the provided search results primarily discuss metabolic engineering for the overproduction of L-Leucine itself in organisms like Corynebacterium glutamicum nih.govresearchgate.netoup.comwikipedia.org, the principles can be extended to Leu-Leu production. Strategies for increasing L-Leucine supply include overexpression of genes involved in L-Leucine biosynthesis, such as the ilvBHC-leuABCD operon and ilvD, and the disruption of genes leading to L-Leucine degradation or the formation of byproducts. asm.org Feedback-resistant variants of key enzymes in the L-Leucine biosynthetic pathway, like isopropylmalate synthase (IPMS), can also be engineered to alleviate feedback inhibition by intracellular L-Leucine levels. nih.govresearchgate.net
In the context of Leu-Leu overproduction using a whole-cell system, metabolic engineering would involve integrating the strategies for increased L-Leucine supply with the expression of the L-amino acid ligase and the ATP regeneration system, while also minimizing dipeptide hydrolysis. This integrated approach aims to channel the increased intracellular L-Leucine pool towards efficient Leu-Leu synthesis and accumulation within the engineered host. The high space-time yield achieved in the engineered E. coli strain nih.govacs.orgacs.org is a direct result of applying such metabolic engineering principles in conjunction with enzyme and pathway optimization.
Molecular Mechanisms and Cellular Signaling Mediated by Leu Leu
Leu-Leu as a Regulator of Protein Synthesis and Anabolic Processes
Leucine (B10760876) is well-established as a potent stimulator of protein synthesis, particularly in skeletal muscle, contributing to a positive nitrogen balance and promoting anabolic effects. Studies suggest that leucine-containing dipeptides, such as Leu-Leu (dileucine), may have an even greater impact on the metabolic processes that drive muscle growth compared to free leucine. Research in healthy young men indicated that consuming dileucine boosted muscle growth-promoting metabolic processes 42% more than free leucine.. This suggests that Leu-Leu may be absorbed and/or utilized differently or more effectively than free leucine in stimulating anabolic responses.
The anabolic effect of leucine, and by extension potentially Leu-Leu, is of considerable nutritional interest for mitigating the loss of lean body mass, which can occur in catabolic states and during aging. While the acute effects of leucine supplementation on stimulating anabolic processes have been verified, the long-term effects of Leu-Leu specifically require further investigation.
Activation and Modulation of Key Intracellular Signaling Cascades by Leucine-Containing Dipeptides
Leucine, and likely leucine-containing dipeptides, exert their influence on cellular processes through the activation and modulation of key intracellular signaling cascades. These pathways integrate nutrient availability with cellular growth and metabolic demands.
Role in Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, metabolism, and protein synthesis. Leucine is a well-known activator of the mTORC1 pathway. This activation is crucial for initiating the protein translation process. Leucine promotes the phosphorylation of mTORC1 and its downstream target proteins, such as 4EBP1 and S6K1.
The activation of mTORC1 by leucine involves several mechanisms, including signaling through Rag GTPases and interactions with leucine sensors like Sestrin 2. mTORC1 is recruited to the lysosomal membrane upon amino acid sufficiency, where it is activated.
While the precise mechanisms by which Leu-Leu specifically influences mTORC1 signaling compared to free leucine are still being elucidated, research on dipeptides containing leucine suggests their involvement in this pathway. Studies have shown that leucine-containing dipeptides can increase the phosphorylation of p-mTOR and p-S6K1, indicating activation of the mTOR signaling pathway in cells. This activation by Leu-Leu can promote protein synthesis.
Leu-Leu Influence on mTORC1 Kinase Substrates
Activated mTORC1 phosphorylates key downstream substrates that are directly involved in initiating protein synthesis. The primary targets include 4E-binding protein 1 (4E-BP1) and ribosomal S6 kinases (S6K1). Phosphorylation of 4E-BP1 by active mTORC1 leads to its dissociation from eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the translation initiation complex and thereby promote mRNA translation. Similarly, phosphorylation and activation of S6K1 by mTORC1 results in the phosphorylation of ribosomal protein S6 and other targets, further enhancing the translation of specific mRNAs, particularly those encoding ribosomal proteins and elongation factors.
While much of the research on mTORC1 kinase substrates has focused on the effects of free leucine, the observed increase in protein synthesis mediated by Leu-Leu suggests that it also effectively influences the phosphorylation status of these critical substrates. The enhanced muscle-building metabolic processes observed with dileucine consumption imply a robust activation of the mTORC1-mediated translational machinery.
Metabolic Intermediates (e.g., Acetyl-CoA) as Signaling Mediators
Leucine catabolism generates metabolic intermediates that can also act as signaling molecules influencing cellular pathways, including mTORC1 signaling. Leucine is metabolized through a series of steps, eventually yielding acetyl-CoA and acetoacetate. This catabolism primarily occurs in extrahepatic tissues, particularly muscle.
Acetyl-CoA, a key metabolic intermediate derived from leucine, has been shown to positively regulate mTORC1 activity. This regulation can occur through mechanisms such as EP300-mediated acetylation of Raptor, a key component of the mTORC1 complex. The levels of acetyl-CoA correlate with leucine abundance and can regulate mTORC1 activity in a cell-type-specific manner.
While the direct contribution of Leu-Leu's metabolic intermediates to signaling has not been as extensively studied as that of free leucine, it is plausible that the catabolism of absorbed Leu-Leu also contributes to the pool of signaling metabolites like acetyl-CoA, thereby influencing mTORC1 activity and downstream anabolic processes. The efficient catabolism of leucine to acetyl-CoA has been confirmed in studies, highlighting the link between leucine metabolism and the generation of signaling intermediates.
Interaction with Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β)/β-catenin Signaling Axis
Beyond the mTORC1 pathway, leucine has been shown to interact with the Glycogen Synthase Kinase 3 Beta (GSK3β)/β-catenin signaling axis. GSK3β is a serine/threonine protein kinase involved in numerous cellular processes, including glycogen metabolism, cell signaling, and gene expression. Beta-catenin is a key downstream target of GSK3β in the canonical Wnt signaling pathway, playing crucial roles in cell adhesion and gene transcription.
Recent research indicates that leucine can promote cell differentiation by regulating the GSK3β/β-catenin signaling pathway. Studies in mouse C2C12 cells demonstrated that leucine addition enhanced differentiation and influenced the expression of key differentiation markers. This effect was linked to the activation of the GSK3β/β-catenin pathway, involving the upregulation of nuclear β-catenin and a decrease in phosphorylated GSK3β (inactive form). The mechanism may involve leucine binding to Sestrin2, which in turn modulates the expression of RPN2, a signaling factor that influences the GSK3β/β-catenin pathway.
While these findings primarily relate to free leucine, they establish a link between leucine and the GSK3β/β-catenin axis, suggesting a potential avenue for investigation into how Leu-Leu might similarly influence this pathway and contribute to cellular processes like differentiation.
Contributions to Cellular Growth and Differentiation Processes
Leucine and leucine-containing peptides contribute to cellular growth and differentiation, processes intricately linked to the signaling pathways discussed above. The activation of mTORC1 by leucine is a key driver of cell growth and proliferation by promoting protein synthesis.
In the context of differentiation, studies have shown that leucine can influence the differentiation of various cell types. For instance, leucine has been observed to impact the differentiation of pancreatic β-cells, although high levels during embryonic development might negatively affect efficient differentiation. Conversely, leucine has been shown to promote the differentiation of skeletal muscle satellite cells, a process crucial for muscle repair and growth. This pro-differentiation effect in muscle cells is linked to the activation of the GSK3β/β-catenin pathway.
Research specifically on Leu-Leu has also explored its effects on cell growth and proliferation. Studies on broiler intestinal epithelial cells indicated that Leu-Leu intervention influenced cell cycle progression, suggesting an impact on cell proliferation. While the exact mechanisms by which Leu-Leu influences growth and differentiation are still under active investigation, its relationship with key regulatory pathways like mTORC1 and GSK3β/β-catenin suggests a direct involvement in these fundamental cellular processes.
Here is a data table summarizing some of the key findings related to Leu-Leu and related compounds:
| Compound/Peptide | Effect on Protein Synthesis/Anabolism | Effect on mTORC1 Signaling | Effect on GSK3β/β-catenin Signaling | Cell/Tissue Type Studied | Source(s) |
| Leucine | Stimulates protein synthesis, reduces proteolysis, promotes positive nitrogen balance | Activates mTORC1, promotes phosphorylation of 4EBP1 and S6K1 | Influences pathway in muscle cell differentiation | Skeletal muscle, adipose tissue, brain, pancreatic β-cells | |
| Leu-Leu (Dileucine) | Boosts metabolic processes driving muscle growth more than free leucine | Implied activation based on anabolic effects and studies on related dipeptides | Not directly studied in search results, but potential influence suggested by leucine's effects | Healthy young men (muscle) | |
| Leucine-containing dipeptides (general) | Can promote protein synthesis | Can increase phosphorylation of p-mTOR and p-S6K1 | Not specifically detailed for Leu-Leu in search results | Chicken intestinal epithelial cells | |
| Leucine metabolite (Acetyl-CoA) | N/A (intermediate) | Positively regulates mTORC1 activity via Raptor acetylation | N/A (intermediate) | Various cell types, fasted mice tissues |
Mechanisms of Cellular Uptake and Transport of Leucine and Dipeptides
Transport of Leucine:
Leucine, a branched-chain amino acid, is primarily transported across cell membranes by specific amino acid transporters. Key among these are the L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), and the Sodium-Coupled Neutral Amino Acid Transporter 2 (SNAT2). LAT1 is a sodium-independent antiporter that typically exchanges large neutral amino acids like leucine for intracellular amino acids such as glutamine nih.govontosight.airesearchgate.netunimi.itmdpi.com. This exchange mechanism is crucial for maintaining intracellular amino acid pools and facilitating the uptake of essential amino acids. LAT1 is widely expressed, including in the brain, spleen, bone marrow, testis, placenta, and is often upregulated in various cancers due to increased metabolic demand mdpi.comsolvobiotech.com. The transport mediated by LAT1 follows a simultaneous random kinetic mechanism researchgate.netunimi.it.
Another transporter involved in leucine uptake is B0AT1 (SLC6A19), an epithelial neutral amino acid transporter expressed in the apical membrane of intestinal and renal epithelial cells frontiersin.org. Unlike LAT1, B0AT1 is a sodium-dependent transporter frontiersin.org. SNAT2 also contributes to leucine import into cells ontosight.ai. The uptake of free amino acids can also involve sodium-dependent symporters and utilize the proton-motive force physiology.org.
Transport of Dipeptides:
Dipeptides, including Leu-Leu, are primarily transported by proton-coupled oligopeptide transporters (POTs), also known as peptide transporters (PepTs). The two major mammalian peptide transporters are PEPT1 (SLC15A1) and PEPT2 (SLC15A2) mdpi.comresearchgate.netelifesciences.orgbiorxiv.org. These transporters mediate the cellular uptake of dipeptides and tripeptides by coupling their translocation to the movement of protons down their electrochemical gradient elifesciences.orgbiorxiv.orgsolvobiotech.com.
PEPT1 is characterized as a high-capacity, low-affinity transporter predominantly found in the apical membrane of enterocytes in the small intestine, playing a significant role in the absorption of dietary peptides researchgate.netsolvobiotech.com. It also has lower expression in the kidney proximal tubule solvobiotech.com. PEPT1 exhibits broad substrate specificity for diverse di- and tripeptides solvobiotech.com.
PEPT2, in contrast, is a high-affinity, low-capacity transporter with a broader tissue distribution, including high expression in the kidney where it is crucial for the reabsorption of dipeptides from the filtrate researchgate.netmdpi.com. PEPT2 generally shows higher affinity for most di- and tripeptides compared to PEPT1 mdpi.comnih.gov.
While PEPT1 and PEPT2 are the primary characterized dipeptide transporters, research has identified other mechanisms. For instance, the uptake of leucyl-leucine (B1605453) methyl ester (Leu-Leu-OMe), a derivative of Leu-Leu, in lymphocytes and monocytes occurs via a saturable facilitated transport mechanism distinct from previously characterized mammalian dipeptide transport processes semanticscholar.orgnih.gov. This novel transport was found to be specific for dipeptides composed of L-stereoisomer amino acids and enhanced by hydrophobic modifications at the COOH terminus semanticscholar.orgnih.gov.
In yeast, the protein Ptr2p has been shown to facilitate the uptake of the dipeptide leucyl-leucine (Leu-Leu). This transport mechanism is considered active, as the intracellular concentration of Leu-Leu can be higher than the extracellular environment chegg.com. This indicates that specific transporters exist for Leu-Leu itself, although the specific mammalian transporter(s) for the unmodified Leu-Leu dipeptide beyond the general PEPT1/PEPT2 activity require further detailed investigation.
The transport mechanisms involve the binding of the dipeptide to the transport protein on the extracellular side, followed by a conformational change in the protein that facilitates translocation across the membrane, and finally the release of the dipeptide on the intracellular side ontosight.ai. The proton gradient provides the driving force for the uptake of peptides by PEPT1 and PEPT2 elifesciences.orgsolvobiotech.com.
Here is a summary of key transporters involved in the uptake of leucine and dipeptides:
| Transporter | Substrates | Mechanism | Primary Location(s) | Affinity/Capacity |
| LAT1 | Large neutral amino acids (e.g., Leucine) | Na+-independent antiporter | Widespread (brain, spleen, cancer) | High affinity (Leu) |
| B0AT1 | Neutral amino acids (e.g., Leucine) | Na+-dependent symporter | Intestinal and renal epithelium | Not specified |
| SNAT2 | Neutral amino acids (e.g., Leucine) | Not fully specified | Not fully specified | Not fully specified |
| PEPT1 | Dipeptides, Tripeptides, Peptidomimetics | Proton-coupled symporter | Small intestine, Kidney (lower) | Low affinity, High capacity |
| PEPT2 | Dipeptides, Tripeptides, Peptidomimetics | Proton-coupled symporter | Kidney, other tissues (broader) | High affinity, Low capacity |
| Ptr2p (Yeast) | Dipeptides (e.g., Leu-Leu) | Active transport | Yeast (Plasma membrane) | Not specified |
| Novel Lymphocyte Dipeptide Transporter | Specific dipeptides (e.g., Leu-Leu-OMe) | Facilitated transport | Lymphocytes, Monocytes | Saturable |
Structural Biology and Molecular Interactions of Leu Leu
Conformational Dynamics and Inter-residue Interactions in Leu-Leu-Containing Peptides and Proteins
Inter-residue interactions, including CH/pi and NH/pi interactions involving the leucine (B10760876) side chains, contribute to the stabilization of specific conformations within Leu-containing peptides. Furthermore, the position of leucine residues can influence the formation of secondary structures. N-terminal modifications, such as acetylation in Ac-Leu-Leu-Arg motifs, have been observed to facilitate helix nucleation through specific interactions.
Ligand Binding and Specificity in Protein-Dipeptide Interactions
Proteins that interact with dipeptides exhibit binding sites specifically adapted to recognize the peptide backbone while accommodating the diversity of side chains. The crystal structure of the Escherichia coli periplasmic dipeptide binding protein in complex with glycyl-L-leucine (Gly-Leu) reveals a binding site designed to interact with the dipeptide's backbone, featuring a hydrophobic pocket that favorably accommodates the leucine side chain. This interaction necessitates potential repositioning of protein side chains to accommodate larger residues at the second position of the dipeptide.
Studies on the substrate specificity of dipeptide binding proteins from various organisms, such as the DppA protein from Pseudoalteromonas sp., demonstrate varying affinities for different dipeptides, including those containing leucine like Met-Leu and Gly-Leu. Binding is primarily driven by interactions with the peptide backbone and anchoring of the N- and C-termini through ion-pair interactions. Hydrophobic interactions, facilitated by residues like leucine, are particularly important for the binding of hydrophobic dipeptides. Thermodynamic analyses of dipeptide binding have shown that both enthalpic and entropic changes contribute to the binding affinity, with entropic contributions being significant for dipeptides like Met-Leu and Gly-Leu.
Beyond dipeptide transporters, leucine residues within proteins can also play a direct role in ligand binding. For example, a leucine-rich sequence in the alpha-helix I of the 14-3-3 protein is crucial for ligand binding, particularly to phosphoserine-binding epitopes. Mutagenesis studies, such as leucine scanning in integrin transmembrane domains, have shown that substituting residues with leucine can disrupt helical interfaces and impact ligand binding affinity.
Design Principles for Leu-Leu-based Peptide Mimetics and Derivatives
The unique structural and chemical properties of the Leu-Leu motif make it a valuable component in the design of peptide mimetics and derivatives with enhanced properties. Fmoc-Leu-Leu-OH, a protected form of the dipeptide, is commonly used as a building block in solid-phase peptide synthesis for generating complex peptide sequences, including cyclic peptides and peptidomimetics. Its incorporation can contribute to improved stability and bioavailability of therapeutic peptides.
Design strategies often involve modifying the peptide backbone or incorporating non-natural amino acids to achieve desired conformational constraints and functional attributes. Cyclic peptides incorporating Leu-rich sequences have been explored for various applications, such as the design of orally bioavailable peptides and the creation of self-assembling peptide hydrogels. Short peptides rich in leucine residues, sometimes combined with residues like Aib and incorporating stapling modifications, can form stable helical structures capable of inhibiting protein-protein interactions.
Modification Strategies for Enhanced Biological Stability
A major challenge in developing peptide-based therapeutics is their susceptibility to proteolytic degradation. Various modification strategies have been employed to enhance the biological stability of Leu-Leu-containing peptides and their derivatives.
Terminal Modifications: Modifying the N- and C-termini can protect peptide bonds from exopeptidase activity. N-terminal acetylation, for instance, has been shown to significantly improve the serum stability of peptides containing leucine residues. Similarly, N-terminal amidation can stabilize helical structures and enhance stability. C-terminal modifications, such as the insertion of cysteine residues, have also been used to enhance stability against proteolytic degradation.
Stereochemical Modifications: Replacing L-amino acids with their D-enantiomers is a common strategy to increase resistance to proteolytic enzymes. While this can be effective, the impact on biological activity needs careful evaluation. Studies involving the replacement of N-terminal L-amino acids with D-enantiomers in a peptide containing leucine were conducted to assess effects on serum stability.
Backbone Modifications: Modifications to the peptide backbone, such as the introduction of N-hydroxy amide groups, can also confer resistance to enzymatic degradation.
Hydrocarbon Stapling: All-hydrocarbon stapling is a strategy used to constrain peptide conformation and improve stability against proteases, as demonstrated with B1-Leu peptides. This modification can lead to increased helicity and enhanced stability.
These strategies aim to improve the pharmacokinetic properties of Leu-Leu-based peptides and mimetics, making them more suitable for therapeutic applications.
Structure-Activity Relationship Studies of Leu-Leu Analogs
Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to Leu-Leu and Leu-Leu-containing sequences impact their biological activity and for guiding the design of more potent and selective analogs.
SAR studies on peptide aldehydes, including those with Leu-Leu-Leu sequences like MG132 (Cbz-Leu-Leu-Leu-Al), have revealed that the presence of hydrophobic groups at specific positions (P1 and P3) is beneficial for inhibitory activity against targets like the proteasome.
In the context of larger peptides, SAR investigations have highlighted the importance of specific leucine residues for biological function. For example, in clovibactin, leucine residues at positions 7 and 8 were found to be important for antibiotic activity, with Leu8 being particularly sensitive to substitution. Similarly, SAR studies on teixobactin (B611279) analogues, including Leu10-teixobactin, have shown that the tolerability of modifications at different positions, such as Ile6 and Ser7, impacts antibacterial activity and protease stability. Leu10-teixobactin itself demonstrated potent antibacterial activity.
SAR studies on cyclic peptides containing motifs like Phe-Leu-Leu-Arg have indicated that specific side chains and functional groups within the sequence contribute to the active recognition motif and biological activity. Furthermore, the design and synthesis of leucylaniline derivatives, which retain the leucine structure while modifying other parts of the molecule, have been explored in the search for inhibitors of enzymes like leucyl-tRNA synthetase, with SAR studies guiding the optimization of their inhibitory activities. SAR studies on angiotensin II analogs with variations, including at the leucine position, have also been conducted to understand their effects on signaling pathways.
These studies collectively demonstrate the significance of the Leu-Leu motif and individual leucine residues in determining the structure, stability, and activity of peptides and their analogs, providing valuable insights for rational design in chemical biology and medicinal chemistry.
Therapeutic and Biomedical Implications of Leu Leu Research
Role in Muscle Growth and Recovery in Physiological and Pathophysiological Conditions
Leu-Leu is recognized for its ability to potentially enhance muscle growth, promote recovery, and reduce fatigue. nih.govacs.org This demonstrates its potential therapeutic value, particularly in conditions affecting muscle mass and function. nih.govacs.org Leucine (B10760876), the constituent amino acid of Leu-Leu, is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and muscle growth. verywellhealth.com Leucine-rich dipeptides, such as Leu-Leu, may stimulate muscle protein synthesis and improve recovery following exercise. ontosight.ai
Studies suggest that the absorption rate of dipeptides can be similar to, or even exceed, that of comparable free amino acids. plos.org Dileucine (Leu-Leu), due to its dipeptide structure, is hypothesized to facilitate more efficient absorption and utilization compared to free leucine. plos.org It is transported into intestinal cells via the PepT1 H+/peptide cotransporter, potentially leading to faster availability in muscle tissue and thus expediting and amplifying anabolic effects post-ingestion. plos.org Foundational evidence indicates that dileucine can elevate plasma concentrations and stimulate muscle protein synthesis rates more effectively than leucine alone in some instances. plos.org
Potential Therapeutic Applications in Sarcopenia and Muscle Wasting Disorders
The potential of Leu-Leu to enhance muscle growth and recovery makes it a subject of interest for therapeutic applications in conditions characterized by muscle loss, such as sarcopenia and other muscle wasting disorders. nih.govacs.org Sarcopenia, the progressive loss of muscle mass, strength, and function, commonly occurs with aging. nih.gov Nutritional interventions, particularly those involving high biological value proteins and leucine, are considered promising approaches to counteract muscle loss. frontiersin.orgmdpi.com
While research on leucine supplementation for sarcopenia has shown mixed results, some studies suggest benefits, particularly when combined with resistance training in older adults. verywellhealth.comnih.gov A systematic review and meta-analysis indicated that leucine-isolated supplementation did not significantly improve muscle mass and strength in the elderly. nih.gov However, leucine combined with other supplements, such as vitamin D, showed significant benefits for muscle strength and performance metrics like handgrip strength and gait speed in older adults. nih.gov
Although much of the research in this area has focused on free leucine or leucine-enriched proteins, the potential for enhanced absorption and utilization of dipeptide forms like Leu-Leu warrants further investigation into their specific therapeutic potential for sarcopenia and muscle wasting. plos.orgfrontiersin.org
Neurological and Behavioral Effects of Dipeptides Containing Leucine (e.g., Leu-Ile)
Research into the neurological and behavioral effects of dipeptides containing leucine is an emerging area. While direct studies specifically on Leu-Leu's neurological effects are limited in the provided search results, studies on other leucine-containing dipeptides, such as Leucyl-Isoleucine (Leu-Ile) and Leucyl-Histidine (Leu-His), provide insights into the potential broader impact of such compounds on the nervous system.
A hydrophobic dipeptide, Leu-Ile, has been shown to protect against neuronal death by inducing the synthesis of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF) in cultured neurons. nih.gov Leu-Ile demonstrated protective effects against neuronal death in mice, effects that were absent in mice lacking the BDNF or GDNF gene, suggesting a dependence on these neurotrophic factors. nih.gov
Another leucine-containing dipeptide, Leucyl-Histidine (Leu-His), has demonstrated potential in attenuating neuronal inflammation and associated behavioral changes in mice. researchgate.netnih.gov Leu-His suppressed the activation of microglia, which are involved in neuroinflammation and neurological disorders like depression. nih.gov Oral administration of Leu-His in mice suppressed the production of pro-inflammatory cytokines in the brain and ameliorated depression-like behavior induced by inflammation and repeated social defeat stress. researchgate.netnih.gov
These findings suggest that leucine-containing dipeptides can influence neurotrophic factor synthesis and modulate neuroinflammatory processes, highlighting a potential link between these peptides and neurological health.
Modulation of Neurotrophic Factors and Neurotransmitter Systems
Neurotrophic factors (NTFs) are biomolecules, primarily peptides or small proteins, that support the growth, survival, and differentiation of neurons. wikipedia.org They play crucial roles in the development and maintenance of the nervous system, synaptic plasticity, and memory formation. wikipedia.org BDNF and GDNF are examples of neurotrophic factors that signal through tyrosine kinase receptors and are important for neuronal survival and function. wikipedia.orgnih.gov
As mentioned, the dipeptide Leu-Ile has been shown to induce the synthesis of BDNF and GDNF, suggesting a mechanism by which it might exert neuroprotective effects. nih.gov While the provided information does not directly detail Leu-Leu's specific impact on neurotrophic factors or neurotransmitter systems, the evidence from related leucine-containing dipeptides suggests that Leu-Leu could potentially influence these pathways. Further research is needed to directly investigate the effects of Leu-Leu on neurotrophic factor production and neurotransmitter systems.
Development of Leu-Leu-based Compounds as Specific Proteasome Inhibitors (e.g., Z-Leu-Leu-Leu-B(OH)2)
Leu-Leu sequences are incorporated into the structure of certain compounds developed as proteasome inhibitors. The proteasome is a cellular complex responsible for degrading damaged or unneeded proteins, playing a critical role in cellular homeostasis. ontosight.aiinvivogen.com Proteasome inhibitors disrupt this process and have been explored for therapeutic applications, particularly in cancer treatment. ontosight.aicymitquimica.comrupress.org
A notable example is Z-Leu-Leu-Leu-B(OH)2, also known as MG262 or boro-LLL. ontosight.aicymitquimica.com This synthetic peptide compound includes a boronic acid moiety attached to a tripeptide chain of three leucine residues (Z-Leu-Leu-Leu). ontosight.aicymitquimica.com The boronic acid group is essential for its inhibitory activity, allowing it to bind to the active sites of the proteasome, specifically the beta5 subunit, and block its proteolytic function. ontosight.ai This inhibition can lead to the accumulation of ubiquitinated proteins, inducing cellular stress and potentially leading to cell death, particularly in cancer cells. ontosight.aicymitquimica.com
MG262 is recognized as a potent, selective, and reversible proteasome inhibitor that is more potent than MG-132 (Z-Leu-Leu-Leu-al), another peptide-based proteasome inhibitor. invivogen.comhellobio.com MG-132 is a peptide aldehyde that also inhibits the proteasome's chymotrypsin-like activity. invivogen.comaacrjournals.org The development of compounds like MG262 highlights how peptide sequences, including those containing leucine repeats, can be utilized in the design of targeted therapeutic agents that modulate key cellular processes like protein degradation. rupress.org
These proteasome inhibitors have been used as research tools to investigate the proteasome's role in various cellular processes, including protein degradation, cell cycle regulation, and apoptosis. ontosight.aiwvu.edu They have also been explored for therapeutic potential in malignancies like multiple myeloma and solid tumors, where they can induce apoptosis by preventing the breakdown of pro-apoptotic factors. cymitquimica.comrupress.org
Applications in Functional Foods and Nutritional Science
Leu-Leu and other dipeptides are being investigated for their potential applications in functional foods and nutritional science due to their biological activities. ontosight.ainih.gov Functional foods are those that offer health benefits beyond basic nutrition. heraldopenaccess.us
Leu-Leu is recognized for its functional properties, which may include antioxidant activity, immune regulation, and potential roles in metabolic health and muscle maintenance. acs.org These properties make it a valuable compound for potential inclusion in the nutraceutical industry. acs.org Dipeptides, including Leu-Leu, have been identified as abundant bioactive peptides in certain enteral nutrition products and foods for special medical purposes. mdpi.com
Food-derived bioactive peptides, including dipeptides comprising leucine and other amino acids, have demonstrated various physiological functions, such as antioxidant and antiglycation activities. nih.gov For example, dipeptides comprising leucine and lysine (B10760008) (Leu-Lys and Lys-Leu) showed antioxidant activities in vitro and suppressed the formation of advanced glycation end products (AGEs). nih.gov In studies using Caenorhabditis elegans, these dipeptides significantly prolonged lifespan and decreased intracellular reactive oxygen species (ROS) and blue autofluorescence, an indicator of glycation. nih.gov These findings suggest that such dipeptides could serve as novel functional food ingredients with antiaging effects by mitigating oxidative and glycative stress. nih.gov
The potential for enhanced absorption of dipeptides compared to free amino acids also makes them attractive for nutritional applications aimed at improving amino acid delivery and utilization. plos.orgmdpi.com
Advanced Analytical and Methodological Approaches for Leu Leu Studies
Mass Spectrometry-based Techniques for Leu-Leu Quantification and Characterization
Mass spectrometry (MS) plays a crucial role in the identification and quantification of peptides, including dipeptides like Leu-Leu. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of precursor ions.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Dipeptide Profiling
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a widely used technique for the analysis of dipeptides in complex biological matrices. Methods utilizing ESI-MS/MS, often coupled with reversed-phase high-performance liquid chromatography (RP-HPLC), have been optimized for the quantification of derivatized dipeptides. nih.govcsic.es ESI-MS/MS allows for the selective detection of isomeric amino acids like leucine (B10760876) (Leu) and isoleucine (Ile) using fragment ions unique to each compound, potentially avoiding the need for extensive chromatographic separation and enabling faster analysis. nih.gov Studies have employed ESI-MS/MS for the metabolic profiling of various dipeptides in different organs and biological fluids, demonstrating organ-specific distribution patterns for numerous dipeptides. mdpi.com
In the context of cyclic dipeptides, ESI-MS/MS studies have characterized fragmentation patterns that can be used for their structural elucidation. researchgate.net For instance, the ESI-MS² spectra of cyclo(Leu-Leu) show characteristic fragment ions. researchgate.net
MALDI-LIFT-TOF/TOF-MS for Isomeric Distinction of Leucine and Isoleucine
Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) mass spectrometry, particularly in a LIFT-TOF/TOF configuration, is valuable for peptide analysis, including the distinction between leucine and isoleucine residues within peptides. High-energy Collision-Induced Dissociation (CID), a feature available in some MALDI-TOF instruments, facilitates charge-remote fragmentation and produces side-chain cleavages (v-, w-, and d-type ions) that are crucial for differentiating leucine and isoleucine, which are structural isomers. caltech.eduuni-muenster.de A novel N-terminal labeling method using a ruthenium(II) complex derivative, combined with MALDI-LIFT or ESI-CID MS/MS analysis, has been shown to enable accurate distinction of amino acid residues, even structural isomers like leucine and isoleucine, based on their side-chain cleavage patterns. researchgate.netacs.org Electron Activated Dissociation (EAD) is another electron-based MS/MS technique that can differentiate leucine and isoleucine residues by generating signature fragments (z-43 for Leu and z-29 for Ile) from the secondary fragmentation of side chains in z ions. sciex.com
High-Performance Liquid Chromatography (HPLC) and Related Chromatographic Separation Methods
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of peptides, including dipeptides like Leu-Leu, based on properties such as hydrophobicity, charge, or size. nih.gov Reversed-phase HPLC (RP-HPLC) is a favored method for peptide separations due to its resolving power and the availability of volatile mobile phases suitable for subsequent MS analysis. nih.govcsic.esnih.gov
For the separation of hydrophilic compounds like amino acids and small peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal mode. chromatographyonline.com HILIC, particularly using polymer-based amino HILIC columns, has successfully achieved baseline separations of isobaric amino acids such as leucine and isoleucine, providing accurate identification when coupled with ESI-MS. chromatographyonline.com The separation of dipeptides like Leu-Leu can be influenced by mobile phase composition, such as methanol (B129727) content, particularly when using chiral stationary phases. mdpi.com Ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used in RP-HPLC to improve the retention and separation of ionic compounds like peptides at low pH. chromforum.org
Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis of Leu-Leu and Leucine
Stable isotope labeling and tracer studies are essential for investigating metabolic fluxes, which represent the rates of intracellular metabolite interconversion. nih.govfrontiersin.orgmdpi.com By using isotopically enriched substrates, such as 13C-labeled glucose or leucine, the metabolic fate of these tracers and their contribution to downstream metabolites, including dipeptides like Leu-Leu, can be tracked. nih.govfrontiersin.orgmdpi.com The resulting isotopic enrichment patterns in metabolites are typically analyzed by mass spectrometry or nuclear magnetic resonance (NMR) to deduce metabolic fluxes. frontiersin.org
Metabolic Flux Analysis (MFA) utilizes these labeling patterns to infer fluxes within a metabolic network. nih.govresearchgate.net The labeling pattern of a metabolite reflects the flux-weighted average of the substrates' labeling patterns, allowing MFA to determine the relative contributions of converging metabolic pathways. nih.govresearchgate.net While traditionally targeted, non-targeted stable isotope labeling analysis can potentially reveal novel metabolic reactions and metabolites. frontiersin.org For instance, L-leucine-13C6 is a 13C-modified compound used in such studies. nih.gov
In Vitro Cellular and In Vivo Animal Model Systems for Investigating Leu-Leu Biology
Both in vitro cellular and in vivo animal model systems are employed to investigate the biological effects and metabolism of Leu-Leu. Cellular models, such as C2C12 myoblasts differentiated into myotubes, have been used to study the mechanisms by which leucine-containing compounds, like a metformin (B114582) + leucine cocktail, can prevent myotube atrophy and reverse cellular senescence. aging-us.comnih.gov In vitro studies can also involve assessing the cytotoxicity of compounds like L-leucyl-L-leucyl methyl ester (LeuLeu-OMe) on cell lines, such as Trypanosoma brucei, and investigating their effects on cellular components like lysosomes. microbialcell.com
Animal models, particularly mouse models, are utilized to study the in vivo effects of leucine derivatives and related peptides on various physiological processes and disease states. researchgate.netnih.govnih.gov For example, mouse models have been used to evaluate the anti-fatigue effects of fermented porcine placenta and its constituents, including leucine-containing dipeptides. researchgate.net Studies in mouse models of diabetes have investigated the effects of synthetic peptides, such as MA-[D-Leu-4]-OB3, a leptin mimetic, on cognitive function and neuroinflammation. nih.gov Animal models are also crucial for studying in vivo cellular interactions, such as leukocyte-endothelial cell interactions in the context of traumatic brain injury. researchgate.net
Emerging Research Frontiers and Future Perspectives on Leu Leu
Unexplored Biological Activities and Novel Physiological Roles of Leu-Leu
Recent investigations are shedding light on previously unrecognized biological activities and potential physiological roles of the Leu-Leu dipeptide. Studies have indicated that N-L-Leucyl-L-leucine (Leu-Leu-OH), which is the free acid form of the dipeptide, may possess biological activities that influence cellular processes such as cell growth, proliferation, and survival. ontosight.ai This suggests a potential relevance for Leu-Leu in understanding fundamental cellular biology and disease mechanisms. ontosight.ai
Furthermore, research involving D-Leucyl-leucine has pointed towards its capacity to enhance protein synthesis and support muscle recovery. chemimpex.com It has also been explored for its potential to modulate insulin (B600854) signaling, which could have implications for metabolic regulation. chemimpex.com A study investigating the ingestion of dileucine (Leu-Leu) in young males demonstrated that it increased plasma dileucine concentrations and led to an enhancement of muscle protein turnover compared to the ingestion of leucine (B10760876) alone. physiology.org This finding highlights a distinct physiological effect of the dipeptide compared to its constituent amino acid.
In specific experimental contexts, this compound has been described as a "polymerase chain" used as a model in biological studies and cell lysis experiments. biosynth.com It has been implicated in infectious diseases, autoimmune diseases, and toll-like receptor signaling pathways, and has been studied in the context of apoptosis. biosynth.com While the precise mechanisms in these contexts require further elucidation, these observations point to a potential involvement of Leu-Leu in immune and cell death pathways.
Metabolomics studies have identified Leu-Leu as a dipeptide present in the exhaled breath condensate of patients with non-small cell lung cancer (NSCLC). researchgate.net Its presence in this biological fluid suggests a potential role as a biomarker or involvement in metabolic alterations associated with this disease, although its specific physiological function in this context remains to be fully understood.
Identification of New Therapeutic Targets and Rational Drug Design Strategies Utilizing Leu-Leu Motifs
The Leu-Leu motif and peptides containing this sequence have shown promise in the identification of new therapeutic targets and the development of rational drug design strategies. Peptides incorporating Leu-Leu or Leu-Leu-Leu sequences have been investigated for their inhibitory effects on various proteases, including the proteasome, calpain, and cathepsins. caymanchem.comhellobio.comnih.govtargetmol.com For instance, Z-Leu-Leu-Leu-B(OH)2 (MG-262) and Z-Leu-Leu-Leu-CHO (MG-132) are known proteasome inhibitors with demonstrated biological activities, such as inhibiting protein degradation pathways and influencing cellular responses like apoptosis. ontosight.aicaymanchem.comhellobio.comtargetmol.com The dipeptide Leu-Leu itself has been utilized as a substrate in proteasome assays to study these degradation pathways. ontosight.ai
Beyond protease inhibition, Leu-Leu containing peptides have shown diverse therapeutic potential. A Leu-Lys-rich antimicrobial peptide incorporating leucine substitutions exhibited enhanced antimicrobial and antitumor activities. nih.gov The peptide H-Thr-Phe-Leu-Leu-Arg-NH2, which contains a Leu-Leu sequence, has demonstrated anti-inflammatory, anti-fibrotic, and antiapoptotic effects and is being explored as a potential therapeutic agent for conditions such as pulmonary hypertension and certain cancers. biosynth.com
The Leu-Leu dipeptide and its derivatives are also recognized as valuable building blocks in peptide synthesis for the development of therapeutic agents. ontosight.aichemimpex.comchemimpex.comchemimpex.com Their incorporation can potentially enhance the stability and bioactivity of designed peptides. chemimpex.comchemimpex.com For example, Fmoc-Leu-Leu-OH is used in solid-phase peptide synthesis to create complex sequences for drug development, improving stability and bioavailability. chemimpex.com
Interestingly, the dipeptide derivative L-Leucyl-L-Leucine methyl ester (LeuLeu-OMe) has been found to induce lysosome disruption and cell death in parasites like Trypanosoma brucei and Plasmodium falciparum. nih.gov This mechanism suggests lysosomal destabilization as a potential therapeutic approach for anti-parasite drug design utilizing Leu-Leu-based compounds. nih.gov LeuLeu-OMe has also been shown to induce apoptosis in certain immune cells. nih.gov
Furthermore, the identification of a Leu/Ile/Phe-rich domain within the JC virus agnoprotein, critical for its function, highlights such motifs as potential targets for the development of antiviral therapeutics. nih.gov While not solely a Leu-Leu motif, it underscores the importance of leucine-rich sequences in protein function and as drug targets.
Integration of Multi-Omics Data for Comprehensive Understanding of Leu-Leu Networks and Biological Impact
The application of multi-omics approaches is becoming increasingly important for a comprehensive understanding of the biological networks and impact of metabolites and peptides like Leu-Leu. While direct studies specifically integrating multi-omics data to map the complete network of the Leu-Leu dipeptide are still emerging, related research provides insights into how such approaches can be leveraged.
Metabolomics studies, as demonstrated by the identification of Leu-Leu in NSCLC patient samples, can pinpoint the presence and altered levels of this dipeptide in different physiological or pathological states. researchgate.net This provides a starting point for further investigation into its origins, metabolism, and effects within the biological system.
The integration of metabolomics with proteomics has been instrumental in understanding the function of enzymes that interact with leucine and potentially Leu-containing peptides. For example, studies combining lysosomal proteomics and untargeted metabolomics have characterized lysosomal leucine aminopeptidase (B13392206) (LyLAP). nih.govbiorxiv.org This enzyme shows a preference for N-terminal leucine and is involved in the degradation of hydrophobic transmembrane domains within lysosomes. nih.govbiorxiv.org By integrating proteomic data on lysosomal protein composition with metabolomic data on the resulting peptides and amino acids, researchers can gain a deeper understanding of the pathways and enzymes involved in the processing of leucine-containing sequences, including potentially Leu-Leu.
While comprehensive multi-omics studies specifically centered on the Leu-Leu dipeptide's entire biological network are needed, the successful application of these technologies in related areas, such as identifying Leu-Leu as a metabolite or characterizing enzymes that process leucine-containing substrates, demonstrates their potential. Future research could integrate genomics, transcriptomics, proteomics, and metabolomics to fully map the synthesis, degradation, transport, and interaction partners of Leu-Leu, providing a systems-level understanding of its biological impact and uncovering novel roles and therapeutic opportunities.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | CAS Number |
| Leucyl-leucine (B1605453) (Leu-Leu) | 76807 | 3303-31-9 |
| D-Leucyl-leucine | 94244 | 38689-31-5 |
| Leucyl-leucyl-leucine (Leu-Leu-Leu) | 82546 | 10329-75-6 |
| Leucine enkephalin | 461776 | 58822-25-6 |
| Boc-Leu-Lys-Arg-AMC | 90663055 | 109358-47-6 |
| Z-Leu-Leu-Leu-B(OH)2 (MG-262) | N/A | 179324-22-2 |
| Z-Leu-Leu-Leu-CHO (MG-132) | N/A | N/A |
| Cyclo(leu-leu) | N/A | 952-45-4 |
| H-Leu-Leu-OMe HBr | N/A | N/A |
| Z-Leu-Leu-Arg-AMC | N/A | 90468-17-0 |
| H-Thr-Phe-Leu-Leu-Arg-NH2 | N/A | 197794-83-5 |
| Fmoc-Leu-Leu-OH | N/A | N/A |
Data Table: Effect of Dileucine vs. Leucine Ingestion on Muscle Protein Turnover in Young Males
| Intervention | Change in Muscle Protein Turnover |
| Leucine | Baseline |
| Dileucine | Enhanced |
Note: Based on the finding that dileucine ingestion enhanced muscle protein turnover compared to leucine alone. physiology.org Specific quantitative data was not available in the provided snippet to populate a numerical table.
Q & A
Q. What is the molecular structure of Leu-Leu, and how does it influence its biochemical roles?
Leu-Leu (C₁₂H₂₄N₂O₃) is a dipeptide composed of two leucine residues linked by a peptide bond. Its structure includes hydrophobic side chains, which facilitate interactions with membrane proteins and clathrin adaptors (e.g., AP-1 and AP-2) involved in vesicular trafficking . The dileucine motif is critical for internalization and subcellular targeting, as demonstrated in studies on vesicular acetylcholine transporters .
Q. How can Leu-Leu biosynthesis be experimentally validated in microbial cultures?
To validate Leu-Leu biosynthesis, culture Metschnikowia persimmonis in media with glucose as the primary carbon source. Use LC/MS and NMR spectroscopy to isolate and identify cyclo(Leu-Leu) from metabolites. Compare results against sugar-free media (e.g., LBA) to confirm glucose dependency .
Q. What standard assays are used to assess Leu-Leu's effects on cell proliferation and apoptosis?
- Proliferation: Use MTT or EdU assays on primary intestinal epithelial cells (IECs) treated with Leu-Leu (e.g., 24-hour exposure).
- Apoptosis: Apply Annexin V/PI staining and caspase-3 activity assays. Transcriptomic analysis (RNA-seq) can identify upregulated anti-apoptotic genes like GPX4 and PDPK1 .
Advanced Research Questions
Q. How do transcriptomic and proteomic datasets resolve contradictions in Leu-Leu’s role across cell types?
In broiler IECs, Leu-Leu upregulates ribosomal proteins (e.g., RPS17, RPS11) and glutathione metabolism pathways, promoting growth. However, in human keratinocytes, Leu-Leu lacks transglutaminase-1 induction, unlike Gly-Leu or Leu-Gly . To reconcile this:
- Perform cross-species RNA-seq and label-free proteomics.
- Validate pathway specificity using KEGG enrichment and cluster analysis (e.g., volcano plots for DEGs) .
Table 1: Key Pathways Modulated by Leu-Leu in IECs
Q. What experimental designs control for confounding factors in Leu-Leu genotype-phenotype studies?
In COPD research, the Leu-Leu genotype (TGF-β1 Pro10Leu) shows reduced Pro10 allele frequency compared to controls. To minimize bias:
- Use age-, gender-, and smoking-matched cohorts.
- Apply multivariate logistic regression (adjusting for covariates like FEV1).
- Validate allele distribution via PCR-RFLP .
Q. How can conflicting results on Leu-Leu’s bioactivity be addressed methodologically?
Discrepancies (e.g., proliferative effects in IECs vs. inert roles in keratinocytes) may stem from cell-specific receptor expression. To clarify:
- Conduct receptor profiling (e.g., qPCR for peptide transporters like PepT1).
- Use siRNA knockdown to test pathway dependencies (e.g., mTOR for proliferation) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing Leu-Leu’s transcriptomic data?
- Differential Expression: Use DESeq2 or edgeR with FDR correction (p < 0.05).
- Pathway Enrichment: Apply DAVID or GSEA for KEGG/GO terms.
- Visualization: Generate volcano plots and heatmaps (e.g., Figures 9A–9F in ).
Q. How to design a robust dose-response study for Leu-Leu in vitro?
- Test concentrations (e.g., 0.1–10 mM) on primary IECs over 24–72 hours.
- Include controls (untreated, Leu-only) and triplicate wells.
- Measure viability (MTT), apoptosis (caspase-3), and proliferation (Ki-67 staining) .
Data Contradiction Analysis
Q. Why does Leu-Leu show divergent effects in immune vs. metabolic pathways?
In IECs, Leu-Leu enhances ribosomal pathways (anabolic), while in immune cells, it modulates T-cell signaling (catabolic). This duality arises from tissue-specific mTOR activation:
- Validate using phospho-S6K1 (mTORC1 marker) Western blots.
- Compare nutrient-deprived vs. nutrient-rich conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
